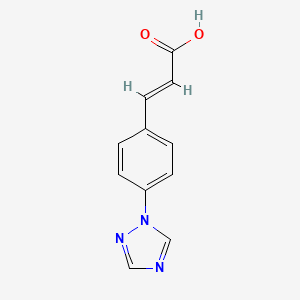![molecular formula C14H15N3O4 B2508557 benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate CAS No. 1391828-70-8](/img/structure/B2508557.png)
benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate is a heterocyclic compound with the molecular formula C14H15N3O4. This compound is part of the spiro hydantoin family, known for its unique structural features and potential biological activities . The compound is characterized by a spirocyclic framework, which includes a triazaspiro nonane core fused with a dioxo group and a benzyl ester moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One efficient method involves the reaction of hydantoin derivatives with benzyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired spiro compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl groups replacing the dioxo groups.
Substitution: Substituted derivatives with nucleophiles replacing the benzyl group.
Wissenschaftliche Forschungsanwendungen
Benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of protein arginine deiminase, the compound binds to the enzyme’s active site, preventing the conversion of arginine residues to citrulline . This inhibition can modulate various cellular processes, including gene expression and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: A structurally similar compound with a different substitution pattern.
Spiro hydantoins: Compounds with a spirocyclic hydantoin core, known for their biological activities.
Uniqueness
Benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl ester moiety enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Eigenschaften
IUPAC Name |
benzyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-11-14(16-12(19)15-11)6-7-17(9-14)13(20)21-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYOOVPEOFHGHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12C(=O)NC(=O)N2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B2508481.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2508482.png)
![(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B2508484.png)

![1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B2508487.png)
![(2E)-4-{2-[(4-tert-butylphenyl)formamido]acetohydrazido}-4-oxobut-2-enoic acid](/img/structure/B2508488.png)
![2-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-N-(cyanomethyl)acetamide](/img/structure/B2508491.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine](/img/structure/B2508492.png)
![2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B2508493.png)

